(E)-ethyl 3-(pyridin-4-yl)acrylate
Overview
Description
“(E)-ethyl 3-(pyridin-4-yl)acrylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as Ethyl 3-(pyridin-4-yl)acrylate and ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by various descriptors. The IUPAC name is ethyl (E)-3-pyridin-4-ylprop-2-enoate . The InChI representation is InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ . The Canonical SMILES is CCOC(=O)C=CC1=CC=NC=C1 and the Isomeric SMILES is CCOC(=O)/C=C/C1=CC=NC=C1 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 177.078978594 g/mol . The topological polar surface area is 39.2 Ų . The compound has 13 heavy atoms and has a formal charge of 0 . The complexity of the compound is 183 .
Scientific Research Applications
Synthesis and Chemical Characterization
(E)-ethyl 3-(pyridin-4-yl)acrylate has been utilized in the synthesis of novel compounds, demonstrating its versatility as a chemical precursor. For example, Sharma et al. (2016) reported its use in synthesizing N-substituted pyridin-2(1H)-one derivatives, which are important in pharmaceutical chemistry (Sharma et al., 2016). Similarly, Dhinakaran et al. (2016) demonstrated its application in the chemoselective synthesis of polysubstituted pyrroles and tetrahydropyridines, which are valuable in various chemical syntheses (Dhinakaran et al., 2016).
Use in Catalysis and Reaction Mechanisms
The compound has been involved in innovative chemical reactions. Xu et al. (2015) described a one-pot, three-component Wittig–SNAr approach using this acrylate, demonstrating its potential in creating kinetically favorable reactions (Xu et al., 2015).
Development of Novel Materials
In materials science, this compound has contributed to the development of new materials. Sakurai et al. (1992) used it to study the interactions in polymer blends, enhancing our understanding of materials engineering (Sakurai et al., 1992).
Role in Crystallography
The compound has also played a role in crystallography, aiding in the understanding of molecular structures. Zhao et al. (2016) synthesized a polymeric structure using (E)-3-(3-(carboxymethoxy)phenyl)acrylic acid and 3-(pyridin-4-yl)pyrazole, showcasing its utility in studying molecular architecture (Zhao et al., 2016).
Mechanism of Action
Target of Action
The primary target of (E)-Ethyl 3-(pyridin-4-yl)acrylate is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .
Biochemical Pathways
The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the balance of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), the enzyme that controls the rate of glycolysis . This disruption leads to a decrease in glycolytic flux, thereby reducing the rate at which glucose is metabolized for energy production .
Result of Action
The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply within the cell, which can be particularly detrimental to cells that rely heavily on glycolysis for energy production, such as cancer cells . As a result, the compound is selectively cytostatic to transformed cells and can suppress the growth of established tumors .
Biochemical Analysis
Biochemical Properties
(E)-Ethyl 3-(pyridin-4-yl)acrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that direct its distribution .
Properties
IUPAC Name |
ethyl (E)-3-pyridin-4-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPCWYIRGIXJP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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